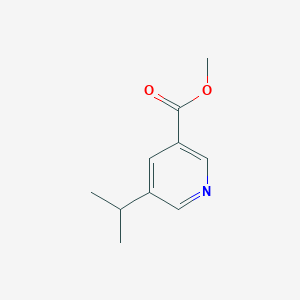

Methyl 5-isopropylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 5-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3 |

InChI Key |

JPDFTGUGGUNYQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Isopropylnicotinate

Direct Esterification Approaches

Direct esterification stands as the most conventional and widely employed strategy for the synthesis of nicotinic acid esters, including methyl 5-isopropylnicotinate. This approach involves the direct reaction of the carboxylic acid with an alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification of 5-isopropylnicotinic Acid with Methanol (B129727)

The Fischer-Speier esterification, a classic and robust method, is a cornerstone in the synthesis of esters. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of this compound synthesis, the primary reactants are 5-isopropylnicotinic acid and methanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

The choice of catalyst and reaction conditions is pivotal in achieving high yields and purity of the final product. Strong mineral acids are the most common catalysts for this transformation.

Catalyst Selection:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a frequently used catalyst due to its effectiveness and low cost. chemguide.co.uk It acts as both a catalyst and a dehydrating agent, helping to shift the equilibrium towards the product side.

Hydrochloric Acid (HCl): Dry hydrogen chloride gas or a solution of HCl in methanol can also be employed as a catalyst. chemguide.co.uk

p-Toluenesulfonic Acid (p-TsOH): This solid organic acid is another effective catalyst that is often easier to handle than liquid mineral acids.

Boron Trifluoride (BF₃): Boron trifluoride, often used as its etherate complex (BF₃·OEt₂), is a powerful Lewis acid catalyst for esterification.

Reaction Conditions:

The reaction is typically conducted under reflux conditions to ensure a sufficient reaction rate. The temperature will, therefore, depend on the boiling point of the alcohol used, which in this case is methanol (64.7 °C). The reaction time can vary from a few hours to over 24 hours, depending on the specific substrates, catalyst, and temperature. researchgate.net

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of Nicotinic Acid Derivatives Note: This data is representative of the esterification of nicotinic acid and its derivatives and serves as a general guideline for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Precursor Acid | 5-isopropylnicotinic acid | - |

| Alcohol | Methanol | researchgate.net |

| Catalyst | Concentrated H₂SO₄ or HCl | chemguide.co.uk |

| Temperature | Reflux (approx. 65-70 °C) | |

| Molar Ratio (Alcohol:Acid) | Excess alcohol (e.g., used as solvent) | masterorganicchemistry.com |

| Reaction Time | Several hours | researchgate.net |

Optimizing the process parameters is crucial for maximizing the yield and minimizing side reactions. Key parameters that can be adjusted include temperature, molar ratios of reactants, and catalyst concentration.

Temperature: While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. Operating at the reflux temperature of the alcohol is a common practice to maintain a steady reaction rate without excessive energy input.

Molar Ratios: As esterification is an equilibrium reaction, using a large excess of one reactant can shift the equilibrium to favor the product. pressbooks.pub Since methanol is relatively inexpensive and easily removed after the reaction, it is typically used in a significant excess, often serving as the reaction solvent itself.

Water Removal: The removal of water, a byproduct of the reaction, is a critical strategy to drive the equilibrium towards the formation of the ester. pressbooks.pub This can be achieved by using a dehydrating agent like concentrated sulfuric acid or by employing techniques such as azeotropic distillation with a Dean-Stark apparatus, although the latter is more common with higher boiling alcohols.

Catalyst Concentration: The concentration of the acid catalyst can influence the reaction rate. However, using an excessively high concentration can lead to side reactions such as dehydration of the alcohol or charring of the organic material. Typically, a catalytic amount, ranging from a few drops to a small percentage of the total reaction mass, is sufficient.

Enzymatic Esterification Techniques

In recent years, enzymatic methods for ester synthesis have gained significant attention as a "green" alternative to traditional chemical catalysis. nih.gov These methods employ enzymes, typically lipases, as biocatalysts, which offer high selectivity and operate under milder reaction conditions.

Investigation of Enzyme Specificity and Biocatalytic Parameters (e.g., Lipase (B570770) B)

The success of enzymatic esterification hinges on the selection of an appropriate enzyme and the optimization of various biocatalytic parameters.

Enzyme Specificity:

Lipase B from Candida antarctica (CALB): This lipase is one of the most widely used and effective biocatalysts for esterification reactions. nih.gov It is often used in an immobilized form, such as Novozym® 435, which enhances its stability and allows for easy separation and reuse. nih.gov Lipase B exhibits broad substrate specificity and high catalytic activity in organic solvents.

Biocatalytic Parameters:

Temperature: Enzymatic reactions are highly sensitive to temperature. While an increase in temperature can enhance the reaction rate, it can also lead to enzyme denaturation and loss of activity. For lipase-catalyzed esterification of nicotinic acid derivatives, temperatures in the range of 40-60 °C are often found to be optimal. nih.gov

Solvent: The choice of solvent is critical as it can affect enzyme activity and substrate solubility. Non-polar organic solvents like hexane (B92381) or heptane (B126788) are commonly used. nih.gov

Enzyme Loading: The amount of enzyme used will directly impact the reaction rate. Higher enzyme concentrations lead to faster reactions, but also increase the cost.

Molar Ratio: Similar to acid-catalyzed esterification, the molar ratio of the alcohol to the acid can influence the equilibrium. An excess of the alcohol is often used, but very high concentrations can sometimes inhibit enzyme activity.

pH Memory: Although the reaction is carried out in a non-aqueous medium, the enzyme's activity is influenced by the pH of the aqueous solution from which it was last exposed. This "pH memory" can be an important parameter to optimize.

Table 2: Biocatalytic Parameters for Enzymatic Esterification of Nicotinic Acid Derivatives Note: This data is based on the enzymatic synthesis of related nicotinic acid esters and provides a framework for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Enzyme | Immobilized Lipase B (Candida antarctica) | nih.gov |

| Temperature | 40 - 60 °C | nih.gov |

| Solvent | n-Hexane or other non-polar solvent | nih.gov |

| Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | |

| Enzyme Loading | Varies (e.g., 60 mg for 0.2 mmol acid) | nih.gov |

| Reaction Time | 24 - 48 hours | nih.gov |

Advanced Methodologies for Reaction Equilibrium Shift (e.g., Pervaporation for Water Removal)

Pervaporation:

Pervaporation is a membrane-based separation process that is highly effective for removing water from organic reaction mixtures. mdpi.comnih.gov In this process, the reaction mixture is brought into contact with a hydrophilic membrane. Water selectively permeates through the membrane as a vapor and is removed on the other side, typically under vacuum. pervatech.com This continuous removal of water effectively shifts the reaction equilibrium towards the product side, leading to significantly higher conversion rates. mdpi.com The use of pervaporation in conjunction with enzymatic esterification has been shown to increase the yield of nicotinic acid esters to over 97%.

Molecular Sieves:

A simpler, though less continuous, method for water removal is the addition of molecular sieves to the reaction mixture. These are porous materials that can selectively adsorb small molecules like water. While effective, the capacity of the molecular sieves is limited, and they need to be separated from the reaction mixture upon completion. Interestingly, in some enzymatic esterifications, the addition of molecular sieves has been reported to have a deleterious effect on ester formation. nih.gov

Derivatization Pathways from Related Nicotinoyl Compounds

The synthesis of this compound can be approached through the modification of existing nicotinoyl compounds. This involves both the initial synthesis of the nicotinic acid moiety and subsequent reactions to introduce the desired functional groups onto the pyridine (B92270) ring.

Exploration of Precursor Synthesis for the Nicotinic Acid Moiety (e.g., Oxidation of Picolines)

A fundamental precursor to this compound is nicotinic acid itself. A prominent industrial method for nicotinic acid production is the gas-phase catalytic oxidation of β-picoline (3-methylpyridine). tandfonline.comtandfonline.com This process offers a more environmentally friendly and efficient alternative to older liquid-phase oxidation methods that utilized strong oxidants like nitric acid or potassium permanganate (B83412). tandfonline.comgoogle.comgoogle.com

The gas-phase oxidation of β-picoline is typically carried out using a vanadium-titanium (B8517020) oxide catalyst. tandfonline.comtandfonline.com The reaction mechanism involves the interaction of β-picoline with Lewis acid sites on the catalyst surface, forming a nitrogen-coordinated complex. researchgate.net This complex is then oxidized to an aldehyde-like intermediate and subsequently to a nicotinate (B505614), which is the direct precursor to nicotinic acid. researchgate.net The reaction is generally performed at temperatures between 250-300°C. google.comresearchgate.net

Key parameters influencing the yield and selectivity of nicotinic acid in this process include the catalyst composition, reaction temperature, and the molar ratios of oxygen and water to β-picoline. tandfonline.comgoogle.com For instance, a method has been developed that achieves a yield of 82-86% by carrying out the oxidation at 250-290°C with specific molar ratios of reactants. google.com The use of a titanium dioxide support produced by the sulfate (B86663) method with a high surface area has also been shown to improve product yield. google.com

Table 1: Comparison of Nicotinic Acid Synthesis Methods

| Method | Oxidant/Catalyst | Temperature | Yield | Key Features |

|---|---|---|---|---|

| Gas-Phase Catalytic Oxidation | Vanadium-Titanium Oxide | 250-300°C | 82-88% | Environmentally cleaner, continuous process. tandfonline.comtandfonline.comgoogle.com |

| Liquid-Phase Oxidation | Nitric Acid, Potassium Permanganate | 75-300°C | 66-77% | Generates significant waste and can be complex to execute. google.comgoogle.com |

| Oxidative Ammonolysis | Vanadium Catalyst | 350-400°C | 86-88% | Multi-step process involving hydrolysis of the resulting nicotinonitrile. google.com |

Once nicotinic acid is synthesized, it can undergo esterification with methanol to form methyl nicotinate, a direct precursor that can then be further functionalized. chemicalbook.com

Purification and Isolation Protocols for Research-Grade Material

The synthesis of a specific chemical entity like this compound necessitates rigorous purification and analytical validation to ensure it meets the standards for research applications.

Techniques for Product Separation and Refinement (e.g., Distillation, Crystallization)

Following the synthesis of nicotinic acid esters, the crude product mixture often contains unreacted starting materials, catalysts, and byproducts. A common initial purification step involves a liquid-liquid extraction. For instance, after an esterification reaction, the product can be dissolved in a solvent like dichloromethane (B109758) (DCM) and washed with a basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to remove any unreacted nicotinic acid. researchgate.net

For further refinement, several techniques are employed:

Distillation: Isopropyl nicotinate can be purified by distillation. This technique is effective for separating compounds with different boiling points.

Crystallization: Recrystallization is a powerful method for purifying solid compounds. Crude nicotinic acid, for example, can be purified by recrystallization from water, often with the use of a decolorizing agent like activated carbon. epo.orggoogle.com In some cases, converting the target compound to a salt, such as nicotine (B1678760) bitartrate, can facilitate crystallization and achieve high purity. medicopublication.com

Column Chromatography: For complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography is a standard laboratory technique. chemicalbook.com The choice of solvent system (eluent) is critical for effective separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify methyl nicotinate. chemicalbook.com

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. In some modern synthetic approaches, the choice of solvent can simplify purification. For example, using the green solvent Cyrene™ for nucleophilic aromatic substitution reactions on nicotinic esters allows for easy product precipitation by adding water, avoiding more complex work-ups. unimi.it

Chemical Reactivity and Transformation Studies of Methyl 5 Isopropylnicotinate

Oxidation Reactions

The structural components of Methyl 5-isopropylnicotinate, namely the pyridine (B92270) ring and the isopropyl substituent, are both susceptible to oxidative transformations under specific conditions. Research into the oxidative degradation of this and related compounds focuses on understanding the reaction pathways and identifying the resulting products.

Investigation of Oxidative Degradation Pathways and Conditions

The oxidation of nicotinate (B505614) derivatives can proceed through different pathways depending on the reagents and conditions employed. The pyridine ring itself is generally resistant to oxidation, but the substituents on the ring can be more susceptible. For alkyl-substituted pyridines, oxidative attack can occur at the C-H bonds of the aliphatic group. acs.org In the case of this compound, both the isopropyl group and the pyridine ring present potential sites for oxidation.

Studies on similar molecules show that strong oxidizing agents can lead to the degradation of the side chains. For instance, the oxidation of the 5-methyl group in 5-methylcytosine, a structurally related heterocyclic compound, results in products like 5-hydroxymethyluracil. nih.gov Analogously, the isopropyl group of this compound is a likely site of initial oxidative attack.

Investigations into the stability of various nicotinate esters have shown that their susceptibility to degradation varies. researchgate.net While some nicotinate esters are relatively stable, others can undergo changes when subjected to heat and oxidizing conditions. researchgate.netuni-giessen.de Microbial degradation studies on isopropyl nicotinate have shown a pathway where the ester is first hydrolyzed to nicotinic acid, which is then metabolized to 6-hydroxynicotinic acid, indicating that hydroxylation of the pyridine ring is a relevant biological degradation pathway. nih.gov

Identification and Characterization of Oxidation Products

The products formed from the oxidation of this compound are dependent on the specific degradation pathway. Based on studies of related compounds, several potential oxidation products can be hypothesized and have been identified in analogous systems.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to induce these transformations. The primary sites of oxidation are the isopropyl group and the pyridine ring.

Oxidation of the Isopropyl Group: The tertiary carbon of the isopropyl group is a potential site for oxidation, which could lead to the formation of an alcohol, and upon further oxidation, a ketone (acetone) or carboxylic acid derivatives.

Oxidation of the Pyridine Ring: The pyridine ring can undergo hydroxylation, particularly at positions activated by the existing substituents. For nicotinate derivatives, hydroxylation at the 6-position to form 6-hydroxynicotinic acid derivatives is a known metabolic pathway. nih.gov In some bacterial pathways, 2,5-dihydroxypyridine (B106003) is formed as an intermediate from 6-hydroxynicotinic acid. nih.gov

The following table summarizes potential oxidation products based on the reactive site.

| Reactive Site | Oxidizing Agent/Condition | Potential Oxidation Product(s) |

| Isopropyl Group | Strong oxidizers (e.g., KMnO₄) | 2-hydroxy-2-propyl derivatives, Acetone |

| Pyridine Ring | Microbial/Enzymatic Oxidation | Methyl 6-hydroxy-5-isopropylnicotinate |

| Pyridine Ring | Further Metabolic Oxidation | 2,5-dihydroxypyridine derivatives |

Substitution Reactions at the Ester Moiety

The ester functional group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives through reactions like transesterification and nucleophilic acyl substitution.

Transesterification Reactions with Diverse Alcohols

Transesterification is a fundamental reaction for converting one ester into another by exchanging the alcohol moiety. masterorganicchemistry.com This process is typically catalyzed by either an acid (like sulfuric acid or hydrochloric acid) or a base (commonly an alkoxide). masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

For this compound, transesterification allows for the replacement of the methyl group with other alkyl or aryl groups from a diverse range of alcohols. For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Ethyl 5-isopropylnicotinate. A patented process describes the transesterification of C₁-C₄ alkyl esters of nicotinic acid with menthol (B31143) in the presence of an alkaline catalyst to produce menthyl nicotinate. google.com

The table below illustrates hypothetical transesterification reactions of this compound.

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid (H₂SO₄) or Base (NaOEt) | Ethyl 5-isopropylnicotinate |

| Propanol | Acid (H₂SO₄) or Base (NaOPr) | Propyl 5-isopropylnicotinate |

| Benzyl (B1604629) Alcohol | Acid (H₂SO₄) or Base (NaOBn) | Benzyl 5-isopropylnicotinate |

| (-)-Menthol | Base (e.g., Sodium Methoxide) | Menthyl 5-isopropylnicotinate |

Nucleophilic Acyl Substitution Studies with Different Nucleophiles

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles other than alcohols, leading to nucleophilic acyl substitution. This class of reactions provides a route to other carboxylic acid derivatives, such as amides.

Reaction with ammonia (B1221849) or primary and secondary amines can convert the ester into the corresponding nicotinamide (B372718) derivative. google.com For instance, the reaction of this compound with ammonia would yield 5-isopropylnicotinamide. This transformation is significant as many amide derivatives of nicotinic acid have important biological activities. google.com

Hydrolysis, which is the reaction with water, is another example of nucleophilic acyl substitution. Under acidic or basic conditions, this compound can be hydrolyzed back to 5-isopropylnicotinic acid and methanol (B129727).

The following table presents examples of nucleophilic acyl substitution reactions.

| Nucleophile | Reaction Conditions | Product |

| Ammonia (NH₃) | Heat | 5-isopropylnicotinamide |

| Methylamine (CH₃NH₂) | Polar aprotic solvent | N-methyl-5-isopropylnicotinamide |

| Water (H₂O) | Acid (e.g., HCl) or Base (e.g., NaOH) | 5-isopropylnicotinic acid |

| Hydrazine (N₂H₄) | Heat | 5-isopropylnicotinohydrazide |

Reactivity of the Pyridine Nitrogen and Aromatic System

The chemical behavior of the pyridine ring in this compound is governed by the electron-withdrawing nature of the nitrogen atom and the influence of the ester and isopropyl substituents. numberanalytics.comgcwgandhinagar.com The nitrogen atom's lone pair of electrons is located in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it basic and nucleophilic. gcwgandhinagar.com

This basicity means the nitrogen can be readily protonated by acids or react with Lewis acids. gcwgandhinagar.com This property can deactivate the ring towards electrophilic aromatic substitution, as the reaction with electrophilic reagents often forms a pyridinium (B92312) salt, which is highly unreactive. gcwgandhinagar.comrsc.org Electrophilic substitution on the pyridine ring, if it occurs, generally proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. numberanalytics.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack and radical functionalization. numberanalytics.comacs.org Nucleophilic substitution reactions typically occur at the 2- and 4-positions. numberanalytics.com Modern methods have expanded the toolkit for pyridine functionalization. For example, photochemical strategies can generate pyridinyl radicals from pyridinium ions, which then couple with other radicals to functionalize the ring at positions not accessible through classical Minisci chemistry. acs.org Nickel-catalyzed cross-coupling reactions of pyridinium ions formed in situ have also been developed to introduce aryl groups onto the pyridine ring. ucla.edu The presence of the ester and isopropyl groups on this compound will sterically and electronically influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Potentials

The potential for this compound to undergo electrophilic aromatic substitution (SEAr) is significantly influenced by the inherent electronic properties of the pyridine ring and its substituents. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene (B151609). This deactivation is further intensified under the strongly acidic conditions often required for SEAr, as the ring nitrogen becomes protonated, creating a positively charged pyridinium species that strongly repels incoming electrophiles.

The substituents on the ring have opposing electronic effects:

Methyl Ester Group (-COOCH₃) at C3: This group is electron-withdrawing through resonance and inductive effects, further deactivating the pyridine ring. In benzene systems, such groups act as meta-directors.

Isopropyl Group (-CH(CH₃)₂) at C5: This alkyl group is electron-donating via induction and hyperconjugation. It is considered an activating group and, in benzene systems, directs incoming electrophiles to the ortho and para positions.

In this compound, the deactivating effects of the ring nitrogen and the methyl ester group are expected to dominate over the weak activating effect of the isopropyl group. Consequently, the molecule is predicted to be highly unreactive towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would likely require exceptionally harsh conditions, if they proceed at all. Studies on related compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid, show that electrophilic substitution can occur in enzymatic systems, suggesting that such transformations are possible under specific catalytic conditions. nih.gov

| Structural Feature | Electronic Effect | Impact on Reactivity | Predicted Outcome |

|---|---|---|---|

| Pyridine Ring Nitrogen | Strongly Electron-Withdrawing (Inductive) | Strong Deactivation | Greatly reduced reactivity compared to benzene. |

| Methyl Ester Group (at C3) | Electron-Withdrawing (Resonance & Inductive) | Deactivation | Further reduces electron density of the ring. |

| Isopropyl Group (at C5) | Weakly Electron-Donating (Inductive & Hyperconjugation) | Weak Activation | Slightly counteracts deactivation but is insufficient to overcome the dominant deactivating effects. |

| Overall Molecule | Net Electron-Deficient | Strongly Deactivated | Electrophilic substitution is highly unfavorable and requires harsh conditions. |

Coordination Chemistry with Metal Centers (e.g., Biomimetic Studies)

This compound possesses two primary Lewis basic sites capable of coordinating with metal centers: the lone pair of electrons on the pyridine ring nitrogen and the lone pairs on the carbonyl oxygen of the ester group.

The pyridine nitrogen is the most probable and potent coordination site. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals and main group elements. It is anticipated that this compound would coordinate to metal ions primarily through its pyridine nitrogen in a monodentate fashion. Studies on the closely related isopropyl nicotinate have shown predictable complexation behavior with silver(I) ions via the pyridine nitrogen. researchgate.netresearchgate.net

Coordination involving the carbonyl oxygen is also possible, either alone or in conjunction with the pyridine nitrogen to form a chelate ring. However, the ester carbonyl is a relatively weak donor compared to the pyridine nitrogen.

The study of metal complexes containing nicotinate derivatives is of significant interest in the field of biomimetic chemistry. Nicotinic acid (also known as vitamin B3) is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD⁺), a vital coenzyme in cellular redox reactions. nih.gov Metal complexes of nicotinate ligands are therefore synthesized and studied as models to mimic the active sites and functions of metalloenzymes. For example, copper complexes of nicotinic acid have been investigated as mimetics for the enzyme superoxide (B77818) dismutase (SOD), which plays a crucial role in mitigating oxidative stress. nih.gov These complexes typically feature coordination through the pyridine nitrogen and/or the carboxylate oxygen atoms. nih.gov The development of such synthetic models helps to elucidate biological mechanisms and to design novel therapeutic agents. nih.govacs.org

| Potential Donor Atom | Coordination Mode | Likelihood | Relevant Examples in Related Compounds |

|---|---|---|---|

| Pyridine Nitrogen | Monodentate | High | Silver(I) complexes with isopropyl nicotinate. researchgate.netresearchgate.net Copper(II) complexes with nicotinic acid. nih.gov |

| Carbonyl Oxygen | Monodentate | Low | Generally a weak donor site compared to pyridine nitrogen. |

| Nitrogen and Oxygen | Bidentate (Chelation) | Possible | Observed in some metal-nicotinate complexes, forming a seven-membered chelate ring. nih.gov |

| Biomimetic Relevance | Nicotinate derivatives are used to model NAD⁺-dependent enzymes and create functional mimics of metalloproteins like superoxide dismutase. nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for Methyl 5-isopropylnicotinate, including proton and carbon chemical shifts, coupling constants, and correlations from 2D NMR experiments, are required to fully characterize its molecular structure. This information is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Proton NMR (¹H NMR) for Proton Environment Characterization

A ¹H NMR spectrum would provide information on the chemical environment of each proton in this compound. The expected signals would include those for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons of the ester group, and the methine and methyl protons of the isopropyl group. The chemical shifts (δ) and coupling constants (J) would be essential for determining the substitution pattern on the pyridine ring and the conformation of the isopropyl group.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the isopropyl group. This data is fundamental for mapping the carbon framework of the compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Atom Connectivity

Two-dimensional NMR experiments are necessary to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure, such as those on the pyridine ring and within the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular structure, for instance, by connecting the isopropyl group and the methyl ester to the pyridine ring.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This exact mass measurement allows for the determination of the precise elemental formula of the compound, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms.

Analysis of Electron Ionization (EI) and Other Ionization Fragmentation Patterns

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Analyzing the resulting fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the methoxy group from the ester, cleavage of the isopropyl group, and fragmentation of the pyridine ring. The masses of the resulting fragment ions would help to confirm the different components of the molecule.

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., HPLC-MS) for Mixture Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and highly sensitive analytical technique for the separation, identification, and quantification of individual components within complex mixtures. While specific validated methods for this compound are not extensively detailed in peer-reviewed literature, the established protocols for other nicotinic acid derivatives serve as a robust framework for its analysis. nih.govnih.govnih.gov The technique is particularly advantageous for its ability to handle analytes across a wide range of polarities and its high degree of selectivity. mdpi.com

In a typical application, separation would be achieved using reversed-phase HPLC. nih.gov This involves a nonpolar stationary phase, commonly a C18 (octadecylsilyl) column, and a polar mobile phase. nih.gov A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to improve peak shape and ionization efficiency, would be employed to separate this compound from other components in a sample matrix. nih.govbevital.no

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the most suitable method for this class of compounds, as the pyridine nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺. nih.govresearchgate.net For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is utilized. In this mode, the protonated parent molecule is selected and subjected to collision-induced dissociation (CID), generating characteristic fragment ions. By monitoring specific precursor-to-product ion transitions in a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), exceptional selectivity and low detection limits can be achieved. nih.govbevital.no

Table 1: Representative HPLC-MS Parameters for the Analysis of Nicotinic Acid Esters

| Parameter | Description |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase, such as a Waters Spherisorb CNRP or Thermo Hypersil GOLD C18 (e.g., 250 mm x 4.6 mm, 5 µm). mdpi.combevital.no |

| Mobile Phase | Gradient elution with Acetonitrile and Water, both containing 0.1% Formic Acid. bevital.no |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS). nih.govresearchgate.net |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). bevital.no |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. The IR spectrum provides information based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is defined by the characteristic absorptions of its primary functional groups: the aromatic pyridine ring and the methyl ester.

The analysis of the IR spectrum of this compound would reveal several key absorption bands that confirm its structure. The most prominent of these is the ester carbonyl (C=O) stretching vibration, which is expected to produce a strong and sharp band in the region of 1720-1730 cm⁻¹. nist.govchemicalbook.com This absorption is highly characteristic of the ester functional group. Additionally, the C-O single bond stretching vibrations of the ester group would be observed in the 1300-1100 cm⁻¹ range. nist.gov

The presence of the substituted pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as weaker bands at wavenumbers just above 3000 cm⁻¹. researchgate.netvscht.cz Furthermore, the C=C and C=N stretching vibrations within the heterocyclic aromatic ring result in a series of absorptions in the fingerprint region, specifically between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.netvscht.cz These bands, while sometimes complex, are indicative of the aromatic system.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description of Absorption |

|---|---|---|

| Aromatic C-H (stretch) | ~3100 - 3000 | Weak to medium |

| Ester C=O (stretch) | ~1730 - 1720 | Strong, sharp |

| Aromatic C=C and C=N (stretch) | ~1600 - 1400 | Medium to weak, multiple bands |

| Ester C-O (stretch) | ~1300 - 1100 | Medium to strong |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on the molecule's conformation, bond lengths, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

To perform a single-crystal X-ray diffraction (SC-XRD) analysis, a high-quality single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A search of publicly available structural databases, such as the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray structure for this compound has not been reported as of this time. If a study were to be conducted, it would yield the exact solid-state conformation of the molecule, including the spatial orientation of the isopropyl and methyl ester substituents relative to the pyridine ring.

A successful crystallographic study would provide highly precise measurements of all geometric parameters within the this compound molecule. mdpi.com This includes the lengths of every chemical bond (e.g., C-C, C=O, C-N), the angles between adjacent bonds (e.g., O-C-C, C-N-C), and the torsional (dihedral) angles that describe the rotation around single bonds. This data would offer definitive confirmation of the molecule's connectivity and reveal any structural distortions, such as deviations from ideal geometries, that occur in the solid state.

Beyond the structure of a single molecule, SC-XRD elucidates how multiple molecules arrange themselves to form the crystal lattice. researchgate.net The analysis would identify and characterize all significant intermolecular interactions, such as potential weak C-H···O or C-H···N hydrogen bonds, dipole-dipole interactions arising from the polar ester group, and van der Waals forces. Understanding these interactions is crucial as they govern the material's bulk properties, including its melting point, solubility, and stability.

Table 3: Illustrative Crystallographic Data Obtainable from an SC-XRD Experiment Note: The following data is representative of a typical small organic molecule and does not represent this compound, for which no public structure is available.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₄H₂₂NO₄P |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2778(2) |

| b (Å) | 10.1592(4) |

| c (Å) | 10.8460(4) |

| α (°) | 91.681(3) |

| β (°) | 102.741(3) |

| γ (°) | 101.624(3) |

| Volume (ų) | 763.84(5) |

Data sourced from a representative structure to illustrate typical parameters. researchgate.net

Chromatographic Characterization and Stability Assessment Methodologies

The comprehensive analysis of "this compound" necessitates the use of advanced chromatographic techniques for its characterization and the assessment of its stability. High-Performance Thin-Layer Chromatography (HPTLC) and its reversed-phase variant (RP-HPTLC) are powerful tools for these purposes, offering high resolution, sensitivity, and throughput.

High-Performance Thin-Layer Chromatography (HPTLC) Method Development and Validation

HPTLC methods provide a reliable platform for the qualitative and quantitative analysis of "this compound". The development of a robust HPTLC method involves the systematic optimization of various parameters to achieve the desired separation and sensitivity.

The selection of the stationary phase is a critical first step. For a compound like "this compound", pre-coated silica (B1680970) gel 60 F254 plates are a common choice for normal-phase chromatography. The mobile phase composition is then optimized to achieve a suitable retention factor (Rf) and resolution from any potential impurities or degradation products. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate (B1210297), with potential modifiers like acetic acid or methanol, is often explored to fine-tune the separation.

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data for a "this compound" HPTLC Method |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.9985 |

| Precision (% RSD for repeatability) | ≤ 2% | 1.25% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 50 ng/spot |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 150 ng/spot |

| Robustness | No significant change in Rf or response | Method is robust to minor changes in mobile phase composition (±2%) and developing distance (±0.5 cm) |

Quantitative analysis of "this compound" on developed HPTLC plates is performed using densitometry. This technique involves scanning the chromatogram with a light source and measuring the absorbance or fluorescence of the separated spots. The resulting peak areas are directly proportional to the concentration of the analyte.

For "this compound," which contains a chromophore, densitometric scanning in absorbance mode at a specific wavelength (e.g., 254 nm) is suitable. austinpublishinggroup.com A calibration curve is constructed by spotting known concentrations of a "this compound" standard and plotting the peak area against the concentration. The concentration of the compound in unknown samples can then be determined from this calibration curve. Spectrodensitometry, which allows for the measurement of the complete UV-Vis spectrum of a spot, can be used to confirm the identity and purity of the "this compound" peak.

The high resolving power of HPTLC makes it an excellent tool for assessing the purity of "this compound". The method can effectively separate the main compound from starting materials, by-products, and degradation products. The presence of any impurities can be detected and their levels can be estimated by comparing their peak areas to that of the main compound.

Furthermore, HPTLC is a valuable technique for monitoring the progress of chemical reactions, such as the synthesis of "this compound". By periodically analyzing small aliquots of the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield and purity of the desired product. The progress of the esterification of nicotinic acid, for example, can be monitored by thin-layer chromatography. researchgate.netrsc.org

Reversed-Phase HPTLC (RP-HPTLC) for Lipophilicity Parameter Determination

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of a molecule. RP-HPTLC is a widely used and reliable method for the experimental determination of lipophilicity. mdpi.com In this technique, a non-polar stationary phase (e.g., C8 or C18 bonded silica gel) is used with a polar mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and water or a buffer. mdpi.com

For "this compound", RP-HPTLC on RP-18WF254 plates with a methanol-water mobile phase can be employed to determine its lipophilicity. The retention of the compound on the non-polar stationary phase is directly related to its lipophilic character.

The retention behavior in RP-HPTLC is quantified by the RM value, which is calculated from the Rf value using the following equation:

RM = log((1/Rf) - 1)

A series of experiments are conducted using mobile phases with varying concentrations of the organic modifier (e.g., methanol). The RM values are then plotted against the concentration of the organic solvent. According to the Soczewiński-Wachtmeister equation, for a homologous series of compounds, a linear relationship is often observed:

RM = RM0 + bC

where C is the concentration of the organic modifier, RM0 is the RM value extrapolated to a purely aqueous mobile phase, and 'b' is the slope of the line. The RM0 value is a measure of the compound's inherent lipophilicity.

Studies on various esters of nicotinic acid have demonstrated the utility of this method in determining their lipophilicity. austinpublishinggroup.comakjournals.com The RM0 values for a series of nicotinic acid esters, which would be expected to be similar in behavior to "this compound", are presented in the table below.

| Compound | RM0 (Methanol-Water on RP-18WF254) |

| Methyl nicotinate (B505614) (MN) | 1.25 |

| Ethyl nicotinate (EN) | 1.68 |

| Isopropyl nicotinate (IPN) | 2.05 |

| Butyl nicotinate (BN) | 2.45 |

| Hexyl nicotinate (HN) | 2.87 |

Data adapted from studies on nicotinic acid esters. akjournals.com

Accelerated Chemical Stability Studies using Chromatographic Techniques

Accelerated stability studies are essential to predict the shelf-life of a chemical compound under various environmental conditions. These studies involve subjecting the compound to stress conditions such as elevated temperature, humidity, and light. Chromatographic techniques, particularly HPTLC, are well-suited for monitoring the degradation of "this compound" during these studies. researchgate.net

A stability-indicating HPTLC method is one that can separate the intact drug from its degradation products. For "this compound", samples would be exposed to conditions such as heating at various temperatures (e.g., 40°C, 60°C, 80°C) for different durations. At specified time points, the samples are analyzed by the developed HPTLC method. The decrease in the concentration of the parent compound and the appearance of any degradation products are quantified.

Studies on the stability of methyl nicotinate have shown that it is susceptible to degradation under heating. researchgate.net A similar approach can be used to assess the stability of "this compound".

| Stress Condition | Duration | "this compound" Remaining (%) (Hypothetical Data) | Appearance of Degradation Products |

| 60°C | 1 week | 98.5 | Minor peak at Rf 0.25 |

| 60°C | 2 weeks | 96.2 | Increased intensity of peak at Rf 0.25 |

| 60°C | 4 weeks | 92.8 | Further increase in degradation peak |

| 80°C | 1 week | 91.0 | Significant degradation peak at Rf 0.25 |

| 80°C | 2 weeks | 85.3 | Multiple degradation peaks observed |

This data allows for the determination of the degradation kinetics and the prediction of the compound's stability under normal storage conditions.

Investigation of Degradation Pathways under Controlled Stress Conditions (e.g., Thermal, Photolytic)

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the degradation pathways of this compound under controlled stress conditions. Specifically, detailed studies focusing on its thermal and photolytic degradation are not publicly available. Forced degradation studies are a critical component in the development of stability-indicating methods for pharmaceutical substances. biotech-asia.orgnih.gov These studies involve subjecting a compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to identify the likely degradation products and establish the intrinsic stability of the molecule. nih.govdphen1.com

While general methodologies for conducting thermal and photolytic stress testing are well-established within the pharmaceutical industry and regulatory guidelines, the specific application of these methods to this compound, and the subsequent characterization of its degradation products, have not been reported in the available scientific literature. researchgate.netresearchgate.net

Thermal Degradation:

There is no specific data available from thermal degradation studies on this compound. Such studies would typically involve exposing the solid or solution form of the compound to elevated temperatures over a defined period. The resulting mixture would then be analyzed using chromatographic techniques to separate the parent compound from any thermal degradants.

Photolytic Degradation:

Similarly, no photolytic degradation studies for this compound have been published. Photostability testing involves exposing the compound to light of a specified wavelength and intensity, often in a controlled environment. The aim is to determine the potential for the compound to degrade upon exposure to light, which is a critical factor for the formulation and packaging of light-sensitive drugs.

Due to the absence of specific research findings, a data table detailing the degradation products of this compound under thermal and photolytic stress cannot be provided. Further experimental research is required to elucidate the degradation pathways of this compound under these conditions.

Theoretical and Computational Chemistry Studies of Methyl 5 Isopropylnicotinate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties. For Methyl 5-isopropylnicotinate, DFT calculations can elucidate its fundamental geometric and electronic characteristics.

Geometry Optimization and Conformational Analysis in Gas and Solvated Phases

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational Analysis: The presence of rotatable bonds—specifically, the bond connecting the isopropyl group to the pyridine (B92270) ring and the bonds within the methyl ester group—means that this compound can exist in multiple conformations. Computational studies on substituted pyridines and other aromatic systems reveal that the orientation of alkyl substituents is influenced by steric and electronic factors. For the isopropyl group at the C5 position, DFT calculations would explore the rotational barrier around the C(ring)-C(isopropyl) bond to identify the most stable conformer. It is generally expected that the most stable conformation will minimize steric hindrance between the isopropyl methyl groups and the adjacent atoms on the pyridine ring.

Solvation Effects: Performing these calculations in both the gas phase (an isolated molecule) and in simulated solvated phases (e.g., using a Polarizable Continuum Model, PCM) is critical. Solvents can influence conformational preferences by stabilizing certain dipole moments or through specific interactions. A comprehensive study would analyze how the energy ranking of different conformers changes in solvents of varying polarity. For instance, studies on similar pyridine derivatives show that polar solvents can stabilize conformers with larger dipole moments.

| Parameter | Gas Phase (Calculated Example) | Solvated Phase (Water, Calculated Example) |

| Relative Energy (Conformer 1) | 0.00 kcal/mol | 0.00 kcal/mol |

| Relative Energy (Conformer 2) | +1.25 kcal/mol | +1.10 kcal/mol |

| Dipole Moment (Conformer 1) | 2.1 D | 2.8 D |

| Dipole Moment (Conformer 2) | 2.5 D | 3.5 D |

This interactive table presents hypothetical data based on typical computational results for substituted nicotinates to illustrate the principles of conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be used to interpret or verify experimental data.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry of this compound. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical infrared (IR) spectrum. Key vibrational modes for this molecule would include C=O stretching of the ester, C-N stretching within the pyridine ring, C-H stretching of the alkyl groups, and various ring deformation modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, so they are typically scaled by an empirical factor for better comparison. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Expected Experimental Region (cm⁻¹) |

| C-H Stretch (Aromatic) | 3150-3200 | 3000-3100 |

| C-H Stretch (Aliphatic) | 3000-3100 | 2850-3000 |

| C=O Stretch (Ester) | 1760 | 1720-1740 |

| C=N/C=C Stretch (Ring) | 1580-1620 | 1550-1600 |

| C-O Stretch (Ester) | 1280 | 1200-1300 |

This interactive table shows representative calculated IR frequencies for a molecule like this compound, based on DFT studies of related compounds. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predicted values are invaluable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be distributed across the π-system of the ring and the carbonyl group of the ester, which acts as an electron-withdrawing group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations provide quantitative values for these orbital energies and the resulting gap, which helps in assessing the molecule's stability. nih.gov

| Parameter | Calculated Energy (eV) - Example |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

This interactive table provides example energy values for FMOs typical for nicotinate (B505614) esters.

Electron Density Distribution: DFT also calculates the total electron density distribution, revealing how electrons are shared among the atoms. This distribution is fundamental to understanding the molecule's size, shape, and polarity.

Mapping of Electrophilic and Nucleophilic Regions

The reactivity of a molecule can be visualized by mapping its electrostatic potential (ESP) onto the electron density surface. The ESP map highlights regions of positive and negative electrostatic potential.

Nucleophilic Regions: Electron-rich areas, characterized by negative electrostatic potential (typically colored red or yellow), are susceptible to electrophilic attack. For this compound, the nitrogen atom in the pyridine ring, with its lone pair of electrons, and the oxygen atoms of the ester carbonyl group are expected to be the primary nucleophilic sites. scispace.com

Electrophilic Regions: Electron-poor areas, with positive electrostatic potential (typically colored blue), are prone to nucleophilic attack. The hydrogen atoms on the pyridine ring and the carbonyl carbon of the ester group are likely electrophilic sites. scispace.com

These ESP maps serve as a visual guide to the molecule's reactive behavior, predicting how it will interact with other reagents. nih.gov

Molecular Modeling and Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules over time.

Exploration of Conformational Landscapes and Energy Minima

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound more extensively than static DFT calculations. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, allowing the molecule to sample a wide range of conformations.

Simulation of Solvent Effects and Intermolecular Interactions

Computational chemistry provides critical insights into how this compound behaves in different solvent environments. The simulation of solvent effects is essential for understanding its solubility, stability, and potential interactions in biological systems. These simulations often explore both solute-solute and solute-solvent intermolecular interactions.

In studies of related nicotinic acid derivatives, such as nicotinamide (B372718), various solvent effects have been characterized, including co-solvent, synergistic, and anti-solvent features. mdpi.com The interactions are governed by the formation of intermolecular complexes, with solute-solute self-association often being a predominant factor, regardless of the solvent composition or temperature. mdpi.com For this compound, key interactions would involve hydrogen bonding capabilities of the pyridine nitrogen and the carbonyl oxygen of the ester group, as well as hydrophobic interactions from the isopropyl and methyl groups. Advanced computational models like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can be employed to interpret experimental data and compute the mutual affinity of the compound with various solvents, providing a detailed picture of its solution-phase behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. derpharmachemica.com These models are instrumental in medicinal chemistry for predicting the characteristics of new compounds without the need for immediate synthesis and testing. derpharmachemica.com For nicotinic acid derivatives, including this compound, QSAR/QSPR studies focus on correlating structural descriptors with properties like lipophilicity, which is a key determinant of pharmacokinetic and pharmacodynamic behavior. akjournals.commdpi.com

Lipophilicity is a fundamental physicochemical property in drug design, typically quantified by the n-octanol-water partition coefficient (log P). akjournals.comnih.gov Chromatographic methods, particularly reversed-phase thin-layer chromatography (RP-TLC), are widely used to experimentally determine lipophilicity indices, such as the RM0 value. nih.gov The RM0 value, obtained by extrapolating retention parameters to a zero concentration of the organic modifier in the mobile phase, serves as a reliable measure of a compound's lipophilicity. akjournals.com

For a series of nicotinic acid derivatives, including the closely related isopropyl nicotinate (IPN), linear relationships have been established between their RM values and the concentration of methanol (B129727) in the mobile phase. akjournals.com The experimentally determined RM0 values can then be correlated with various computationally calculated log P values (e.g., Alog Ps, Clog P, log PKowin). Research has shown a significant correlation between RM0 values and calculated log P values for nicotinates, with the Alog Ps parameter often providing the best correlation. akjournals.com This correlation validates the use of chromatographic parameters as a stand-in for partition coefficients in QSAR/QSPR studies.

Table 1: Comparison of Chromatographic Lipophilicity (RM0) and Calculated Partition Coefficients (log P) for Isopropyl Nicotinate (IPN) Data adapted from studies on nicotinic acid derivatives. akjournals.com

| Parameter | Value for Isopropyl Nicotinate (IPN) |

| RM0 | 1.63 |

| Alog Ps | 1.86 |

| IAlog P | 1.96 |

| Clog P | 1.60 |

| log PKowin | 1.85 |

| xlog P | 1.15 |

Topological descriptors are numerical values derived from the molecular graph of a compound that encode information about its size, shape, branching, and atom connectivity. nih.govresearchgate.net These descriptors, along with electrotopological states (E-states) which account for electronic features and the influence of other atoms, are critical components in the development of robust QSAR and QSPR models. akjournals.comtaylorfrancis.com

In studies of nicotinic acid derivatives, satisfactory linear regression equations have been developed that link lipophilicity (both RM0 and log P values) to various topological indexes. akjournals.com This demonstrates the importance of molecular structure in determining these properties. For instance, lipophilicity has been successfully correlated with descriptors such as molecular connectivity indices (0χv, 1χv, 2χv) and information content indices. akjournals.com Furthermore, specific electrotopological state values, like SaaN (related to aromatic nitrogen) and SdO (related to double-bonded oxygen), have shown good correlation with the chromatographic parameter φ0, another measure of lipophilicity. akjournals.com

Table 2: Correlation Coefficients (r) between Lipophilicity Parameters and Structural Descriptors for Nicotinic Acid Derivatives This table illustrates the strength of the linear relationship between different lipophilicity measures and calculated molecular descriptors for a class of compounds including isopropyl nicotinate. akjournals.com

| Lipophilicity Parameter | 0χv | 1χv | 2χv | A | 1B | 2B | ISA | I-SA |

| RM0 | 0.956 | 0.957 | 0.948 | 0.942 | -0.937 | -0.967 | 0.957 | -0.957 |

| Alog Ps | 0.951 | 0.950 | 0.933 | 0.940 | -0.932 | -0.967 | 0.952 | -0.952 |

| log Pexp | 0.943 | 0.951 | 0.932 | 0.926 | -0.925 | -0.955 | 0.949 | -0.949 |

Computational tools allow for the rapid in silico prediction of a wide range of physicochemical properties, which is crucial in the early stages of research to screen and prioritize compounds. nih.govdntb.gov.ua Beyond lipophilicity, key properties include aqueous solubility (log S), pKa, melting point, boiling point, and vapor pressure. nih.gov Various software packages and methodologies, from fragment-based approaches to whole-molecule property calculations, are used to generate these predictions. researchgate.net For a compound like this compound, these theoretical predictions help to estimate its behavior in experimental assays and its potential pharmacokinetic profile, guiding further laboratory investigation.

Molecular Docking Studies (for Interaction Mechanisms, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com It is an invaluable tool for elucidating the potential interaction mechanisms of a compound with biological targets at a molecular level, providing insights into its possible biological functions. jchps.comresearchgate.net

For novel compounds, molecular docking can predict binding affinities and specific interactions with the amino acid residues in the active site of a target protein. In studies involving nicotinic acid derivatives, docking has been used to evaluate interactions with various enzymes. mdpi.com For example, nicotinic acid acylhydrazone derivatives have been docked into the active site of Escherichia coli Nitroreductase. mdpi.com

These studies reveal detailed interaction patterns, such as the formation of hydrogen bonds with key residues like LYS74, LYS14, GLU165, and THR41. mdpi.com The predicted binding energy (affinity) from these simulations provides a quantitative estimate of how strongly the ligand may bind to the protein. Such computational predictions are essential for hypothesis-driven experimental work, helping to identify likely biological targets for compounds like this compound and guiding the design of more potent and selective analogs.

Table 3: Example of Predicted Binding Energies for Nicotinic Acid Derivatives with Target Enzymes This data, from related compounds, exemplifies the output of molecular docking studies, showing the predicted binding affinity in kcal/mol. mdpi.com

| Compound Class | Target Protein (PDB Code) | Reference Ligand Binding Energy (kcal/mol) | Derivative Binding Energy (kcal/mol) |

| Nicotinic Acid Derivative | E. coli Nitroreductase (1YKI) | -7.1 | -8.2 |

| Nicotinic Acid Derivative | Dihydrofolate Reductase (5ISP) | -7.5 | -7.9 |

| Nicotinic Acid Derivative | Tyrosyl-tRNA Synthetase (1JIJ) | -6.9 | -7.4 |

Research Applications and Functional Roles of Methyl 5 Isopropylnicotinate in Scientific Inquiry

Role as a Chemical Intermediate in Complex Synthetic Pathways

The structural backbone of Methyl 5-isopropylnicotinate, the pyridine (B92270) ring with an ester functional group, makes it a valuable precursor and building block in the field of organic and medicinal chemistry.

As a nicotinate (B505614) ester, this compound serves as a versatile starting material for creating a wide array of more complex molecules. Its fundamental structure can be chemically modified to produce novel derivatives with potentially unique properties. For instance, the ester group can undergo hydrolysis to form the corresponding carboxylic acid or can be converted into amides through reactions with various amines.

A notable application of the parent compound, methyl nicotinate, is in the synthesis of racemic nicotine (B1678760). In this process, methyl nicotinate is combined with N-methyl-2-pyrrolidone in the presence of a strong base to form an intermediate, which is then reduced to produce nicotine. google.com This highlights the role of nicotinate esters as key precursors in the synthesis of complex alkaloids and other pharmacologically relevant compounds. Similarly, methyl nicotinate and its derivatives are used to synthesize various nicotinamide (B372718) derivatives, which have shown a range of biological activities, including anti-inflammatory and antitumor properties. nih.gov

| Precursor Compound | Synthetic Target | Application Area |

| Methyl nicotinate | Nicotinamide Derivatives | Pharmaceuticals |

| Methyl nicotinate | Racemic Nicotine | Alkaloid Synthesis |

| Nicotinic acid | Methyl nicotinate | Chemical Synthesis researchgate.netchemicalbook.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast number of therapeutic drugs featuring these structures. sigmaaldrich.commdpi.com Nicotinate derivatives like this compound are important building blocks for constructing these complex heterocyclic systems. sigmaaldrich.com

The pyridine ring of the nicotinate structure is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Researchers utilize these building blocks to design and synthesize new molecules for screening as potential therapeutic agents. The imidazole group, another heterocycle, is also widely used in medicinal chemistry, and combining it with nicotinic acid structures has been a strategy in developing new compounds. nih.gov The versatility of these building blocks allows chemists to systematically modify structures to optimize their biological activity and properties. sigmaaldrich.com

Investigation of Permeation Enhancement Mechanisms in Dermatological Research

Nicotinate esters are well-known for their ability to be absorbed by the skin and to influence local blood flow. This has led to their investigation in dermatological research, particularly for understanding and enhancing the delivery of topical drugs.

To evaluate the absorption and permeation of topical substances, researchers use in vitro (using artificial membranes or cultured cells) and ex vivo (using excised human or animal skin) models. nih.gov These studies provide critical data on how effectively a compound can cross the skin barrier. wisdomlib.org A standard apparatus for these tests is the Franz diffusion cell, which allows for the measurement of a substance's permeation through a skin sample over time. wisdomlib.org

Studies on the closely related compound, methyl nicotinate, have been conducted using ex vivo human skin in Franz diffusion cells to quantify its absorption. velaskincare.com Research has shown that at low doses, the permeation of methyl nicotinate is significantly higher than that of its less lipophilic analogue, niacinamide. velaskincare.com This difference is attributed to its greater lipid solubility, which facilitates passage through the skin's outer layer. velaskincare.com Such studies are crucial for developing transdermal drug delivery systems and for assessing the performance of topical formulations. nih.govnih.gov

Table of Comparative Skin Permeation Data for Nicotinic Acid Analogs Data derived from studies on ex vivo human skin.

| Compound | Dose | Percent of Dose Permeated (24h) | Key Factor |

| Niacinamide (NA) | 94.9 mg/cm² | ~5% | Lower lipophilicity |

| Methyl Nicotinate (MN) | Low Doses | ~60-fold higher than NA | Higher lipophilicity |

| Niacinamide (NA) | 269 mg/cm² | 1.3% | Saturation effect |

This table illustrates the principle that physicochemical properties like lipophilicity, a characteristic shared by this compound, significantly influence skin permeation rates as demonstrated by its analogue, methyl nicotinate. velaskincare.com

The primary barrier to skin permeation is the stratum corneum (SC), the outermost layer of the epidermis. nih.gov It is composed of dead skin cells (corneocytes) embedded in a highly organized lipid matrix of ceramides, cholesterol, and free fatty acids. nih.govresearchgate.net For a substance to enhance permeation, it must interact with and temporarily disrupt this lipid barrier.

Chemical enhancers can fluidize the lipid bilayers of the stratum corneum, making them less resistant to the diffusion of drug molecules. It is proposed that some enhancers, like oleic acid, can create separate, disordered domains within the SC lipids, effectively creating channels for other molecules to pass through. nih.gov The interaction between a topically applied substance and the SC lipids is crucial; preferential interactions can lead to increased penetration, whereas repulsive interactions will limit it. nih.govresearchgate.net The lipophilic nature of esters like this compound suggests they can readily partition into and interact with the lipid environment of the stratum corneum, potentially altering its barrier function and enhancing the permeation of co-administered substances. velaskincare.comsemanticscholar.org

Exploration of Biological Interaction Mechanisms in Experimental Models (Non-Clinical)

Beyond its role as a chemical building block and permeation enhancer, this compound and its analogues are studied for their direct biological effects in non-clinical experimental models. These studies aim to elucidate the mechanisms through which these compounds exert their physiological actions.

The most prominent effect of topically applied methyl nicotinate is vasodilation, or the widening of blood vessels, which increases local blood flow. chemicalbook.comdrugbank.com This effect is not fully understood but is believed to be mediated by the local release of prostaglandins, particularly prostaglandin D2. drugbank.com This mechanism was suggested by studies in which inhibitors of prostaglandin synthesis were able to suppress the vascular response to methyl nicotinate. drugbank.com

Upon penetrating the skin, methyl nicotinate is hydrolyzed by esterase enzymes in the dermis to form nicotinic acid and methanol (B129727). drugbank.com This metabolic conversion is a key step in its biological action. Non-clinical studies, such as those using the acetic acid-induced writhing and hot plate tests in mice, have also been used to evaluate the biological activity of synthesized methyl nicotinate, demonstrating its potential for peripheral and central antinociceptive (pain-relieving) effects. researchgate.net These experimental models are essential for understanding the compound's pharmacological profile before any consideration for clinical application. fda.gov

Investigation of Vasodilatory Mechanisms in Experimental Systems (e.g., Prostaglandin Release, Nicotinic Acid Receptor Activation)

There is no direct scientific evidence available to describe the specific vasodilatory mechanisms of this compound. The vasodilatory properties of other nicotinic acid esters, such as methyl nicotinate, are well-documented and have been shown to be mediated by the release of prostaglandins, which are powerful, locally-acting vasodilators researchgate.netdrugbank.comnih.govnih.govnih.govmdpi.comnih.gov. However, specific studies confirming a similar mechanism of action for this compound are not present in the current body of scientific literature.

Furthermore, while nicotinic acid and its derivatives can interact with nicotinic acid receptors, no research has specifically investigated the activation of these receptors by this compound and its subsequent role in vasodilation.

Research into Effects on Blood Lipid Levels in In Vitro or Animal Models

A review of the scientific literature reveals a lack of studies investigating the effects of this compound on blood lipid levels in either in vitro or animal models. The parent compound, nicotinic acid (niacin), is a well-known therapeutic agent for dyslipidemia, with a broad-spectrum action of lowering atherogenic lipoproteins and increasing protective high-density lipoproteins (HDL) nih.govnih.gov. However, it is not documented whether the esterification to form this compound preserves, alters, or negates these effects on lipid profiles.

Applications in Analytical Chemistry and Materials Science

Development and Validation of Chromatographic Standards and Reference Materials

While this compound is available from various chemical suppliers for research purposes, there is no information available that confirms its development and validation as a certified chromatographic standard or reference material. The synthesis of related nicotinic acid esters has been described in the literature, which is a fundamental step in the potential development of such standards researchgate.netrsc.orggoogle.com. The availability of the compound for purchase implies that analytical data for identity and purity are generated by the suppliers; however, this does not equate to the rigorous validation process required for a certified reference material.

Utility in Formulation Science Research for Enhancing Permeability of Model Agents in Topical Systems

There are no specific studies in the published scientific literature that evaluate the utility of this compound in formulation science research for enhancing the permeability of model agents in topical systems. Esters of nicotinic acid are known to have applications as rubefacients, which involves topical application and skin penetration drugbank.com. The chemical properties of esters can influence their ability to cross the skin barrier, but without specific research on this compound, its potential as a permeability enhancer remains theoretical.

Consideration in Industrial Chemical Processes (e.g., as a Flavoring Agent Component or Specialty Solvent)

There is no specific information available regarding the consideration of this compound in industrial chemical processes, such as its use as a flavoring agent component or a specialty solvent. Related compounds, such as methyl nicotinate and isopropyl nicotinate, have been identified for use as flavoring agents nih.govnih.govthegoodscentscompany.comfda.govhaz-map.com. This suggests a potential application for other nicotinic acid esters in this industry, but there is no direct evidence to support the use of this compound for such purposes.

Future Research Directions and Unexplored Avenues for Methyl 5 Isopropylnicotinate Studies